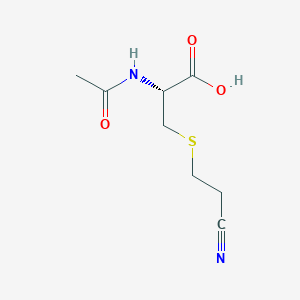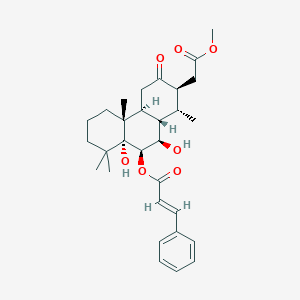
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone often involves reactions of fluorinated acetophenones with other chemical reagents. For example, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester was synthesized from pentafluoroacetophenone and dimethyl oxalate, showcasing a method that could be adapted for the synthesis of related trifluoro compounds (Pimenova et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds structurally related to this compound can be characterized by techniques such as X-ray crystallography. For instance, the dihedral angles and the cis/trans configurations of various functional groups in these molecules provide insights into their spatial arrangement and potential reactivity (Kesternich et al., 2010).
Chemical Reactions and Properties
The chemical reactions involving fluorinated ethanones often lead to the formation of various heterocyclic and polymeric structures. For example, the thermal cyclization of certain esters can lead to the formation of chromenes and furanones, indicating the potential reactivity of this compound in similar conditions (Pimenova et al., 2003).
Wissenschaftliche Forschungsanwendungen
It is used in the synthesis of linear and hyperbranched polymers with controlled degrees of branching, which is significant in polymer science (Segawa, Higashihara, & Ueda, 2010).
The compound is useful in the study of chemical reactions, specifically in the synthesis of trifluoromethylnaphthalenes (Mellor, El-Sagheer, Eltamany, & Metwally, 2000).
Due to its structural and electronic properties, it has potential applications in chemical research (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).
It is used in synthesizing chiral building blocks like 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).
The compound is involved in synthesizing 5-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-furan-2,3-dione, showcasing its versatility in organic synthesis (Pimenova, Krasnych, Goun, & Miles, 2003).
Trifluoromethylated β-acetal-diols synthesized from this compound have been applied in creating 3-ethoxy-5-hydroxy-5-trifluoromethyl-pyrrolidin-2-one (Zanatta, Rosa, Loro, Bonacorso, & Martins, 2001).
Its derivatives have been used in the synthesis of Eu-Based β-Diketone-Sensor for the detection of Al3+ ions (Yu, Hou, Bai, Shao, & Niu, 2017).
The compound has also shown antimicrobial activity in synthesized derivatives (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018); (Puthran et al., 2019).
It plays a role in chiral N,N′-dioxide-iron(II) complexes catalyzing enantioselective oxa-Michael addition reactions (Chang, Shang, Xin, Liu, & Feng, 2008).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Wirkmechanismus
Mode of Action
It is known that the presence of fluorine atoms in a molecule can significantly alter its chemical behavior and interactions with biological targets . The strong electronegativity of the fluorine atoms modifies the dipole moment of the fluorinated aromatic rings , which could potentially influence the compound’s interaction with its targets.
Pharmacokinetics
It is a liquid at room temperature , which suggests that it could be absorbed through various routes in the body. Its molecular weight (204.15 g/mol ) is within the range that is generally favorable for oral bioavailability.
Result of Action
The molecular and cellular effects of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone are currently unknown. Given the lack of specific information, it is difficult to predict the exact outcomes of its action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and activity. For this compound, it is recommended to be stored in a dry environment at room temperature , suggesting that moisture and high temperatures could potentially affect its stability.
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVFUKRFGPIHOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374892 | |
| Record name | 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30724-22-2 | |
| Record name | 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B20448.png)






![2-[2-(2-Nitrophenyl)ethynyl]pyridine](/img/structure/B20464.png)



